molecular formula C9H13NO2S B131312 Ethyl 4-isopropylthiazole-2-carboxylate CAS No. 156589-82-1

Ethyl 4-isopropylthiazole-2-carboxylate

Cat. No. B131312
M. Wt: 199.27 g/mol
InChI Key: IYWKKZAAUKWYNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06867185B2

Procedure details

Step B) A neat solution of 5.58 g (34 mmol) of 1-Bromo-3-methyl-butan-2-one and 4.50 g (34 mmol) of ethyl thioxamate (Aldrich) was heated at 70° C. over 18 h and then cooled to room temperature. The mixture was partitioned between sat. aqueous NaHCO3 and EtOAc, the EtOAc layer dried (MgSO4), concentrated and chromatographed over SiO2 (eluted with 2% to 40% EtOAc/hexanes) to afford 3.4 g (48% overall) of 4-isopropylthiazole-2-carboxylic acid ethyl ester as an oil: 1H NMR (500 MHz, CDCl3) δ 1.32 (d, J=7 Hz, 6H), 1.42 (t, J=7.2 Hz, 3H), 3.23 (m, 1H), 4.46 (q, J=7.2 Hz, 2H), 7.18 (s, 1H).
Quantity
5.58 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3](=O)[CH:4]([CH3:6])[CH3:5].[CH3:8][CH2:9][O:10][C:11]([C:13]([NH2:15])=[S:14])=[O:12]>>[CH2:9]([O:10][C:11]([C:13]1[S:14][CH:2]=[C:3]([CH:4]([CH3:6])[CH3:5])[N:15]=1)=[O:12])[CH3:8]

Inputs

Step One
Name
Quantity
5.58 g
Type
reactant
Smiles
BrCC(C(C)C)=O
Name
Quantity
4.5 g
Type
reactant
Smiles
CCOC(=O)C(=S)N

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was partitioned between sat. aqueous NaHCO3 and EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the EtOAc layer dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
chromatographed over SiO2 (eluted with 2% to 40% EtOAc/hexanes)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C=1SC=C(N1)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.4 g
YIELD: PERCENTYIELD 48%
YIELD: CALCULATEDPERCENTYIELD 50.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.